molecular formula C39H67N5O8 B3327963 Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate CAS No. 404595-97-7

Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate

Cat. No.: B3327963
CAS No.: 404595-97-7
M. Wt: 734 g/mol
InChI Key: VKRXEQDSGLUSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a macrocyclic derivative of 1,4,7,10-tetraazacyclododecane (cyclen) functionalized with four tert-butyl acetate groups and a 4-aminobenzyl substituent. The tert-butyl esters act as protective groups for the carboxylic acid functionalities, which can be hydrolyzed to generate the free acid form (analogous to DOTA, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for metal chelation . The 4-aminobenzyl moiety provides a reactive site for conjugation to biomolecules (e.g., peptides, antibodies), making it a bifunctional chelator for applications in targeted imaging or therapy .

Properties

IUPAC Name

tert-butyl 2-[6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRXEQDSGLUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a complex organic compound notable for its biological activity and potential applications in medical and biochemical fields. The compound features a tetraazacyclododecane core with multiple tert-butyl groups and acetate functionalities, which enhance its solubility and stability in various environments. Its molecular formula is C32H60N4O8C_{32}H_{60}N_{4}O_{8}, with a molecular weight of approximately 734 g/mol .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to bind metal ions . This property enables it to form stable complexes with transition metals such as copper(II), nickel(II), and gadolinium(III). These interactions are critical for its potential use in targeted drug delivery systems and as contrast agents in medical imaging . The presence of the amino group allows for interactions with biological receptors, enhancing the compound's therapeutic profile.

The tetraazacyclododecane framework can participate in metal ion chelation, which is essential for various catalytic and biological applications. The acetate moieties can undergo hydrolysis in aqueous environments to release acetic acid and regenerate the amine group, further influencing the compound's reactivity and interaction with biological systems .

Applications

The unique structure of this compound opens up several promising applications:

  • Targeted Drug Delivery : Its ability to bind metal ions can be harnessed to deliver therapeutic agents specifically to target cells.
  • Medical Imaging : The compound's chelation properties make it suitable for use as a contrast agent in magnetic resonance imaging (MRI).
  • Biochemical Research : It can be used as a tracer or marker in biochemical assays due to its stability and reactivity .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound Name Structure Features Unique Aspects
Tri-tert-butyl 1,4,7,10-tetraazacyclododecaneLacks acetate groupsLess soluble; simpler structure
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)Contains three acetate groupsStronger chelation properties
DOTA-p-NH2-BnSimilar core but with different substituentsEnhanced biological targeting capabilities

The combination of multiple tert-butyl groups and an aminobenzyl substituent in this compound enhances both solubility and biological interaction potential , making it distinct from other related compounds .

Case Studies

Research studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Metal Ion Binding Studies : Experiments indicated that this compound effectively binds metal ions under varying pH conditions. The stability of these complexes was significantly influenced by the ionic strength of the solution.
    • Findings : High stability was observed with copper(II) ions at physiological pH levels.
  • Drug Delivery Applications : In vitro studies showed that the compound could encapsulate anticancer drugs and release them in a controlled manner upon exposure to specific stimuli (e.g., pH changes).
    • Findings : Enhanced cytotoxicity against cancer cell lines was noted when using drug-loaded formulations of this compound.

Scientific Research Applications

Medicinal Chemistry

Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate serves as a crucial component in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The compound's structure allows for the modification of pharmacokinetic properties, facilitating targeted delivery to specific tissues or cells.

Radiopharmaceuticals

This compound is utilized as a chelator for radiometals such as Gallium-68 and Technetium-99m. Its ability to form stable complexes with these metals makes it suitable for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The stability of the metal complex is vital for ensuring that the radiopharmaceutical remains intact during circulation in the body .

Imaging Agents

The incorporation of this compound into imaging agents enhances their efficacy. The compound's structure allows for the attachment of various imaging probes, improving the visualization of biological processes in vivo. This application is particularly relevant in cancer diagnostics where precise imaging of tumors is crucial .

Metal Ion Complexation

The compound acts as a bifunctional chelator that can bind multiple metal ions simultaneously. This property is exploited in various applications including:

  • Therapeutic use : Targeting metal ions that play a role in disease processes.
  • Analytical chemistry : Serving as a standard for calibration curves in metal ion detection assays.

Case Study 1: Development of Radiopharmaceuticals

In a study published by Macrocyclics, this compound was evaluated for its efficacy as a chelator for Gallium-68. The results indicated high stability and favorable pharmacokinetics when used as part of a PET imaging agent for tumor detection .

Case Study 2: Drug Delivery Systems

Research conducted at Bidepharm explored the use of this compound in enhancing the solubility of anticancer drugs. The study demonstrated that encapsulating drugs within nanoparticles modified with this compound significantly improved their bioavailability and targeted delivery to cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Di-tert-butyl 2,2′-[4,10-bis(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl]diacetate ()
  • Structure : Contains two tert-butyl acetate groups and two 4-nitrobenzyl substituents.
  • Molecular Weight : 670.808 g/mol (vs. ~800–900 g/mol estimated for the target compound).
  • Functional Groups: Nitrobenzyl groups are electron-withdrawing and can be reduced to amines for further conjugation. Unlike the target compound’s 4-aminobenzyl, this requires additional synthetic steps for activation.
  • Applications : Primarily used in synthesis intermediates; nitro groups may limit direct biocompatibility without modification .
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate ()
  • Structure : Three tert-butyl esters and one free acetic acid group.
  • Molecular Weight : 572.74 g/mol (C₂₈H₅₂N₄O₈).
  • Key Difference : The presence of a free carboxylic acid allows partial metal chelation without full deprotection. This contrasts with the target compound, where all four acetate groups are protected, requiring complete hydrolysis for optimal chelation .
  • Applications : Intermediate in synthesizing DOTA-like ligands; partial protection may simplify stepwise conjugation strategies .
Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate ()
  • Structure : Ethyl esters instead of tert-butyl.
  • Functional Impact : Ethyl groups are less sterically hindered and more prone to hydrolysis under mild conditions. This makes the compound less stable during synthesis but easier to deprotect for chelation .
  • Applications : Suitable for rapid prototyping of conjugates but less preferred for long-term storage or harsh reaction conditions.

Chelation Properties and Metal Binding

Comparison with DOTA Derivatives ()
  • Target Compound: Upon deprotection, forms DOTA-like tetraacetic acid, known for high thermodynamic stability (log K ~25 for Gd³⁺) and kinetic inertness. The 4-aminobenzyl group introduces minimal steric hindrance, preserving metal-binding efficiency .
  • DOTA-Tris(tBu)-NHS () : A tri-protected DOTA with an NHS ester for conjugation. Unlike the target compound, it has three tert-butyl groups and a pre-activated site for biomolecule coupling, enabling faster conjugation but requiring careful deprotection .
  • Macrocycles with Diglycolamide Arms (): These exhibit enhanced extraction efficiency for trivalent f-block elements (e.g., lanthanides) due to flexible donor arms. The target compound’s rigid acetate arms favor transition metals (e.g., Cu²⁺, Ga³⁺) and are better suited for biomedical applications .
Imaging Probes ()
  • Target Compound: The 4-aminobenzyl group enables covalent linkage to HER2-targeting peptides, as demonstrated in NIR-II/PET dual-modal imaging probes. Post-deprotection, it chelates radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu) with high tumor-to-background ratios .
  • Di-tert-butyl Nitrobenzyl Analogue () : Requires nitro-to-amine reduction before conjugation, adding complexity. Less suitable for time-sensitive radiopharmaceutical synthesis .
  • DOTA-Peptide Conjugates () : Free carboxylic acids in DOTA allow direct chelation, but the lack of protective groups necessitates post-conjugation metalation, risking biomolecule denaturation .

Physicochemical Properties

Property Target Compound Di-tert-butyl () Tri-tert-butyl ()
Molecular Weight (g/mol) ~850 (estimated) 670.808 572.74
Solubility Low (hydrophobic) Moderate Moderate
Stability in Synthesis High (tert-butyl) Moderate (nitrobenzyl) High
Conjugation Reactivity Primary amine Nitro (requires reduction) Carboxylic acid (partial)

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity, and how can intermediates be characterized effectively?

Methodological Answer: Synthesis requires precise control of protecting groups (e.g., tert-butyl esters) and regioselective functionalization of the cyclen macrocycle. Key steps include:

  • Protection of carboxyl groups : Use tert-butyl esters to prevent unwanted side reactions during amine alkylation .
  • Functionalization of the macrocycle : Introduce the 4-aminobenzyl group via nucleophilic substitution, ensuring pH control to avoid overalkylation .
  • Intermediate characterization : Employ 1H^1H- and 13C^{13}C-NMR to verify tert-butyl ester integrity and LC-MS to monitor reaction progress. FT-IR confirms the presence of amide/amine bonds .

Q. How can researchers confirm the structural integrity of the final product, particularly the spatial arrangement of the 4-aminobenzyl group?

Methodological Answer:

  • X-ray crystallography : Resolve the macrocycle’s geometry and substituent orientation .
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between the 4-aminobenzyl aromatic protons and macrocycle protons to confirm attachment .
  • Elemental analysis : Validate stoichiometry (C, H, N percentages) to ensure tert-butyl groups and aminobenzyl are retained .

Advanced Research Questions

Q. How can kinetic inertness and thermodynamic stability of metal complexes derived from this ligand be optimized for biomedical applications?

Methodological Answer:

  • Kinetic studies : Use luminescence spectroscopy (e.g., Eu3+^{3+}) to monitor complex formation rates. A biphasic mechanism (fast initial binding followed by slow macrocyclic rearrangement) is common for DOTA derivatives .
  • Thermodynamic stability : Measure stability constants via potentiometric titrations. The tert-butyl groups may sterically hinder metal coordination, requiring pH adjustments to enhance binding .
  • Relaxivity optimization : Introduce inner-sphere water molecules by modifying substituents (e.g., replacing tert-butyl with hydrophilic groups) to improve MRI contrast agent performance .

Q. What strategies resolve contradictions in kinetic data for metal-chelate formation, such as discrepancies between luminescence and relaxometry results?

Methodological Answer:

  • Multi-technique validation : Cross-validate kinetics using luminescence (for lanthanides) and 1H^1H-NMR line-broadening (for transition metals) .
  • Computational modeling : Apply density functional theory (DFT) to simulate intermediate structures and transition states, reconciling experimental rate constants with theoretical pathways .
  • Buffer system standardization : Control ionic strength and temperature, as variations in these parameters can alter observed kinetics .

Q. How can researchers design in vivo studies to evaluate the targeting efficacy of 4-aminobenzyl-functionalized complexes for tumor imaging?

Methodological Answer:

  • Radiolabeling : Chelate 68Ga^{68}Ga or 177Lu^{177}Lu under mild conditions (pH 4–5, 25–40°C) to preserve the aminobenzyl group’s integrity .
  • Biodistribution assays : Use SPECT/CT imaging in xenograft models to quantify tumor uptake. Compare uptake in PSMA-positive vs. negative cell lines to validate specificity .
  • Competitive binding studies : Incubate complexes with excess free 4-aminobenzylamine to confirm receptor-mediated targeting .

Q. What analytical approaches address challenges in quantifying trace impurities (e.g., de-esterified byproducts) during synthesis?

Methodological Answer:

  • HPLC-MS with charged aerosol detection : Detect non-UV-active impurities (e.g., free carboxylates from tert-butyl ester hydrolysis) .
  • Ion-pair chromatography : Use tetrabutylammonium phosphate to resolve charged impurities from the neutral parent compound .
  • Stability-indicating assays : Stress samples under acidic/alkaline conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
Reactant of Route 2
Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.